molecular formula C16H15FN2O B5673419 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole

1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole

Cat. No. B5673419
M. Wt: 270.30 g/mol
InChI Key: RZZOCRPOZNQGBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, Salahuddin et al. (2017) described a method for synthesizing 2-(phenoxymethyl)-1H-benzimidazole derivatives through acidic condensation, followed by further chemical modifications (Salahuddin et al., 2017).

Molecular Structure Analysis

Benzimidazole derivatives exhibit varied molecular geometries. For example, Kumar et al. (2016) analyzed the molecular structure of an ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate, highlighting the T-shaped configuration and interactions between different parts of the molecule (Kumar et al., 2016).

Chemical Reactions and Properties

Benzimidazoles participate in various chemical reactions due to their active sites. They can undergo processes such as rotamerism, tautomerism, and excited-state intramolecular proton transfer, as studied by Vázquez et al. (2008) in different benzimidazole compounds, which could be relevant to understanding the chemical behavior of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole (Vázquez et al., 2008).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, depend significantly on their molecular arrangement and substituents. The crystal structure analysis, as shown by Ha (2012) for a related benzimidazole solvate, provides insights into the arrangement and potential physical properties of these compounds (Ha, 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with other chemical agents, of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like the fluoro group and the ether linkage in 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole would affect its electron distribution and thus its chemical behavior. While specific studies on this compound might be scarce, the general behavior of benzimidazole derivatives, including their interaction with biomolecules, has been documented in research like that by Ram et al. (1992) on different benzimidazole carbamates (Ram et al., 1992).

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZOCRPOZNQGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(4-Fluoro-phenoxy)-ethyl]-2-methyl-1H-benzoimidazole

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